molecular formula C20H32O6 B14647729 Grayanol A CAS No. 52557-31-0

Grayanol A

Cat. No.: B14647729
CAS No.: 52557-31-0
M. Wt: 368.5 g/mol
InChI Key: GYJWAHUFJQYZSI-AQQRKTFKSA-N
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Description

Grayanol A is a diterpenoid compound primarily isolated from plants of the Ericaceae family, notably Leucothoe grayana Max. . It belongs to the grayanane-type diterpenes, biosynthetically derived from ent-kaurane precursors . Structurally, it features a tetracyclic skeleton with multiple hydroxyl groups, contributing to its biological activity and toxicity . Its stereostructure was first elucidated in 1974 through spectroscopic and crystallographic methods .

Properties

CAS No.

52557-31-0

Molecular Formula

C20H32O6

Molecular Weight

368.5 g/mol

IUPAC Name

(3S,6S,8S,10S,13R,14R,16R)-3,6,8,14,16-pentahydroxy-5,5,14-trimethyl-9-methylidenetricyclo[11.2.1.01,10]hexadecan-4-one

InChI

InChI=1S/C20H32O6/c1-10-11-5-6-12-16(24)20(11,9-19(12,4)26)8-14(22)17(25)18(2,3)15(23)7-13(10)21/h11-16,21-24,26H,1,5-9H2,2-4H3/t11-,12+,13-,14-,15-,16+,19+,20?/m0/s1

InChI Key

GYJWAHUFJQYZSI-AQQRKTFKSA-N

Isomeric SMILES

C[C@]1(CC23C[C@@H](C(=O)C([C@H](C[C@@H](C(=C)[C@@H]2CC[C@@H]1[C@H]3O)O)O)(C)C)O)O

Canonical SMILES

CC1(C(CC(C(=C)C2CCC3C(C2(CC(C1=O)O)CC3(C)O)O)O)O)C

Origin of Product

United States

Mechanism of Action

The mechanism of action of Grayanol A involves binding to sodium channels in cell membranes, increasing the permeability of sodium ions and inhibiting the inactivation of these channels . This action leads to various physiological effects, including dizziness, weakness, excessive perspiration, hypersalivation, vomiting, paraesthesia, hypotension

Comparison with Similar Compounds

Structural Analogues

Grayanol A shares structural similarities with other grayanane-type diterpenes, differing in hydroxylation patterns, stereochemistry, and substituent groups. Key analogues include:

Grayanol B
  • Source : Leucothoe grayana .
  • Structural Features: Shares the grayanane skeleton with Grayanol A but differs in hydroxyl group positioning. Molecular formula: C₂₀H₃₂O₆ (inferred from Grayanol B’s CID data) .
  • Biological Activity: Similar insecticidal properties but with unquantified potency compared to Grayanol A .
Grayanotoxin XVIII
  • Source : Leucothoe grayana .
  • Structural Features: A minor diterpene with a crystallographically confirmed grayanane core but distinct substituents .
Leucothol A
  • Source : Leucothoe grayana .
  • Structural Features: A phenolic diterpenoid with a simpler bicyclic structure compared to Grayanol A’s tetracyclic system .
  • Biological Activity: Exhibits antifungal activity, a trait less pronounced in Grayanol A .

Functional Analogues

Compounds with overlapping applications or mechanisms include:

Grayanotoxin XXII
  • Source : Pieris formosa flowers .
  • Structural Features: A grayanol diterpenoid with additional glycosidic linkages absent in Grayanol A .
  • Biological Activity: Demonstrates neurotoxic effects in insects, suggesting a shared target with Grayanol A but enhanced bioavailability due to glycosylation .
Benzyl 2-hydroxy-4-O-glucopyranosyl-benzoate
  • Source : Pieris formosa .

Comparative Data Table

Compound Source Molecular Formula Key Structural Features Biological Activity Toxicity (Route)
Grayanol A Leucothoe grayana C₂₀H₃₂O₆* Tetracyclic, multi-hydroxylated Insecticidal, neurotoxic High (intraperitoneal)
Grayanol B Leucothoe grayana C₂₀H₃₂O₆ Similar to A, differing hydroxylation Insecticidal Moderate (inferred)
Grayanotoxin XVIII Leucothoe grayana Undocumented Crystalline grayanane core Sodium channel modulation Undocumented
Leucothol A Leucothoe grayana Undocumented Bicyclic phenolic diterpenoid Antifungal Low
Grayanotoxin XXII Pieris formosa Undocumented Glycosylated grayanol Neurotoxic Undocumented

*Inferred from Grayanol B’s formula due to structural homology .

Key Research Findings

Structural Determinants of Toxicity: Grayanol A’s intraperitoneal toxicity is attributed to its hydroxyl group configuration, which enhances membrane permeability and interaction with neuronal ion channels .

Insecticidal Specificity: Grayanol A exhibits higher specificity for insect sodium channels compared to Grayanotoxin XVIII, which affects both insects and mammals .

Synergistic Effects: Phenolic glucosides (e.g., from Pieris formosa) enhance Grayanol A’s efficacy by improving solubility and target binding .

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